

Spectroscopic Profile of Benzyl (cyanomethyl)carbamate: A Technical Guide

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Compound of Interest

Compound Name: Benzyl (cyanomethyl)carbamate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Benzyl (cyanomethyl)carbamate**, a molecule of interest in synthetic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula for **Benzyl (cyanomethyl)carbamate** is $C_{10}H_{10}N_2O_2$ with a molecular weight of 190.20 g/mol ^[1]. The spectroscopic data is consistent with the structure of the molecule, confirming the presence of the benzyl, carbamate, and cyanomethyl functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The 1H and ^{13}C NMR spectra of **Benzyl (cyanomethyl)carbamate** provide key insights into its atomic arrangement.

1H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.30-7.40	m	5H	Phenyl-H
5.15	s	2H	-CH ₂ - (benzyl)
4.20	d	2H	-CH ₂ - (cyanomethyl)
5.50	br s	1H	-NH-

¹³C NMR Data

Chemical Shift (ppm)	Assignment
155.8	C=O (carbamate)
135.8	C (quaternary, phenyl)
128.6	CH (phenyl)
128.3	CH (phenyl)
128.1	CH (phenyl)
116.8	C≡N (nitrile)
67.5	-CH ₂ - (benzyl)
30.0	-CH ₂ - (cyanomethyl)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The ATR-IR spectrum of **Benzyl (cyanomethyl)carbamate** was obtained using a Bruker Tensor 27 FT-IR instrument.^[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3330	Medium	N-H stretch (carbamate)
3035	Medium	C-H stretch (aromatic)
2950	Medium	C-H stretch (aliphatic)
2255	Medium	C≡N stretch (nitrile)
1720	Strong	C=O stretch (carbamate)
1530	Strong	N-H bend (carbamate)
1250	Strong	C-O stretch (carbamate)
740, 695	Strong	C-H bend (aromatic)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity (%)	Assignment
190.07	100	[M] ⁺ (Molecular Ion)
108.06	80	[C ₇ H ₈ O] ⁺
91.05	95	[C ₇ H ₇] ⁺ (Tropylium ion)
77.04	40	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **Benzyl (cyanomethyl)carbamate** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
- The sample is gently agitated to ensure complete dissolution.

Data Acquisition:

- ^1H NMR: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans are signal-averaged to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR: The spectrum is acquired on the same NMR spectrometer, typically with proton decoupling. A larger number of scans are required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy (ATR-FTIR)

Sample Preparation:

- A small amount of solid **Benzyl (cyanomethyl)carbamate** is placed directly onto the ATR crystal.
- Pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.
- The sample spectrum is then acquired.
- The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Sample Preparation:

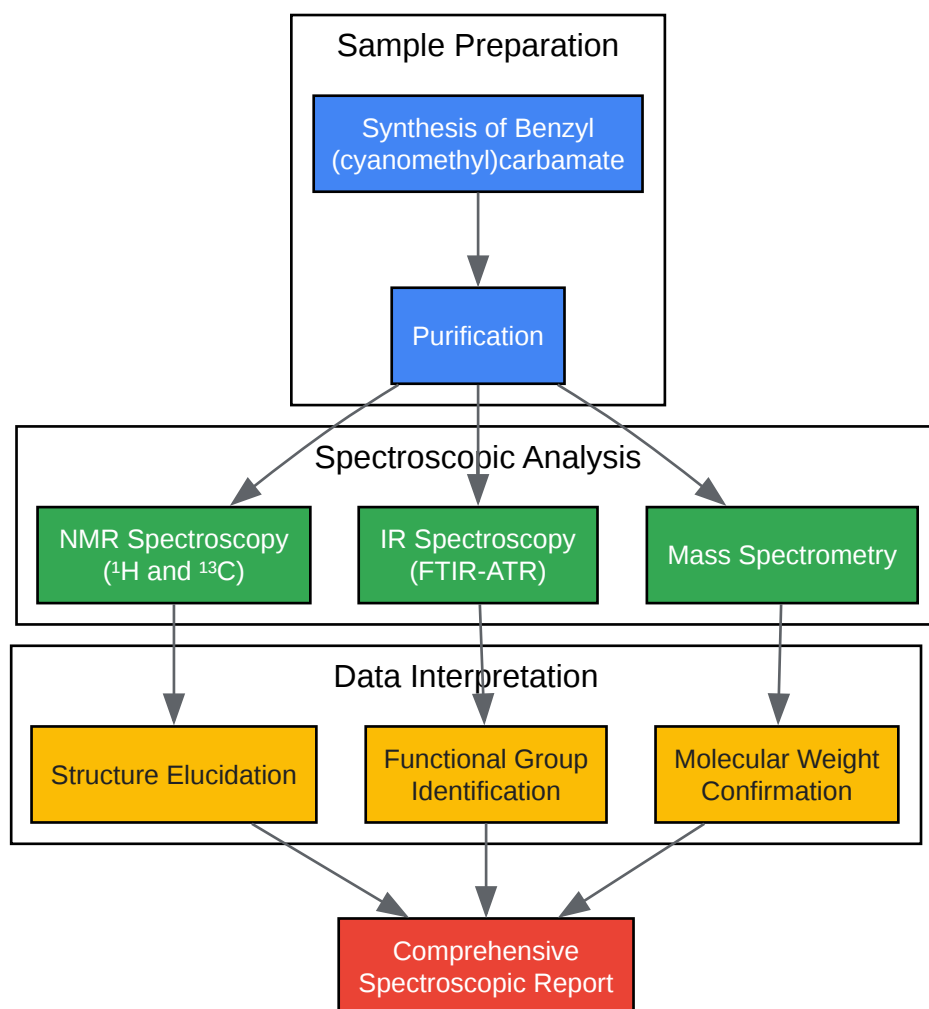
- A dilute solution of **Benzyl (cyanomethyl)carbamate** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- The sample is introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

Data Acquisition:

- The mass spectrum is acquired using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **Benzyl (cyanomethyl)carbamate**.



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Caption: Workflow for the spectroscopic analysis of **Benzyl (cyanomethyl)carbamate**.

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References

- 1. Benzyl Cyanomethylcarbamate | C₁₀H₁₀N₂O₂ | CID 244143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic Profile of Benzyl (cyanomethyl)carbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267739#benzyl-cyanomethyl-carbamate-spectroscopic-data-nmr-ir-ms>]

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